![molecular formula C27H28N4O3S B2358984 N-(4-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1243105-75-0](/img/structure/B2358984.png)
N-(4-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
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Description
N-(4-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C27H28N4O3S and its molecular weight is 488.61. The purity is usually 95%.
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Biological Activity
N-(4-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide, also referred to as compound 1243105-75-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C26H26N4O2S with a molecular weight of 458.6 g/mol. Its structure features a thieno[3,2-d]pyrimidine core which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H26N4O2S |
Molecular Weight | 458.6 g/mol |
CAS Number | 1243105-75-0 |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related thieno[3,2-d]pyrimidine derivatives have shown that they can effectively inhibit tubulin polymerization and induce apoptosis in cancer cells by targeting the colchicine-binding site on tubulin .
The proposed mechanism involves the arrest of cancer cells in the G(2)/M phase of the cell cycle and subsequent induction of apoptosis. This is achieved through:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, preventing microtubule formation.
- Cell Cycle Arrest : Treated cells show increased accumulation in the G(2)/M phase.
- Apoptosis Induction : Activation of apoptotic pathways has been observed, including upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For example:
Cell Line | IC50 (µM) |
---|---|
A549 | 8.99 |
HepG2 | 6.92 |
DU145 | 7.89 |
MCF7 | 8.26 |
These values indicate that the compound is more effective than established treatments like Sunitinib across multiple cell lines .
Case Studies
A notable case study involved the evaluation of a related compound's effect on HepG2 liver cancer cells. The study revealed that treatment with the compound led to significant cell cycle arrest and apoptosis through mitochondrial pathways, suggesting that similar mechanisms may apply to this compound .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-17-5-9-19(10-6-17)22-16-35-24-23(22)29-27(30-26(24)33)31-13-3-4-20(15-31)25(32)28-14-18-7-11-21(34-2)12-8-18/h5-12,16,20H,3-4,13-15H2,1-2H3,(H,28,32)(H,29,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTNFPTZHLIJMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.